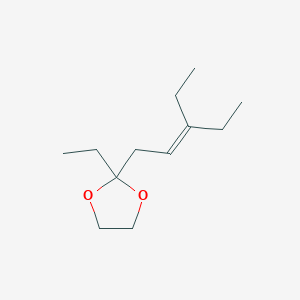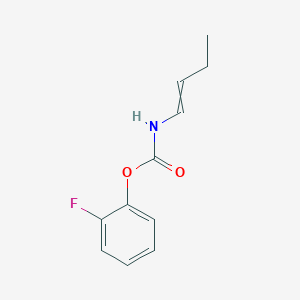![molecular formula C12H14Cl2N2O3S B14391949 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 88618-36-4](/img/structure/B14391949.png)
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a benzothiazole ring and bis(2-chloroethyl)amino group, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by the introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the bis(2-chloroethyl)amino group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in cancer research due to its cytotoxic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, resulting in DNA cross-linking and inhibition of DNA replication. This property is particularly significant in cancer research, where the compound’s ability to induce cell death in rapidly dividing cells is being investigated. The benzothiazole ring structure also contributes to its biological activity by interacting with specific enzymes and receptors involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-benzimidazole-1,3(2H)-dione
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-quinazoline-1,3(2H)-dione
- 2-{[Bis(2-chloroethyl)amino]methyl}-1H-isoquinoline-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. The presence of the sulfur atom in the benzothiazole ring enhances its reactivity and ability to form stable complexes with various biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88618-36-4 |
|---|---|
Molekularformel |
C12H14Cl2N2O3S |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)aminomethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-5-7-15(8-6-14)9-16-12(17)10-3-1-2-4-11(10)20(16,18)19/h1-4H,5-9H2 |
InChI-Schlüssel |
MLLZJFFQEQCAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



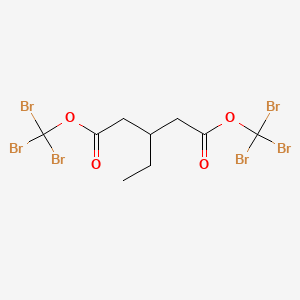
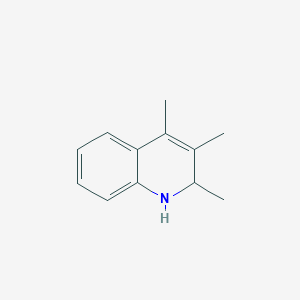
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
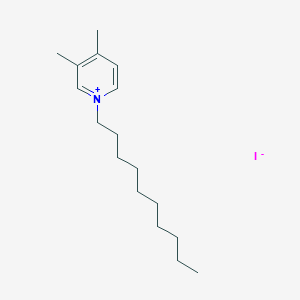
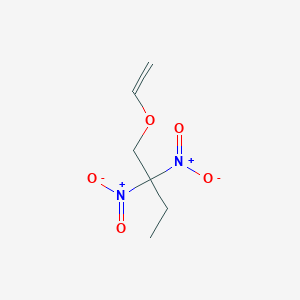
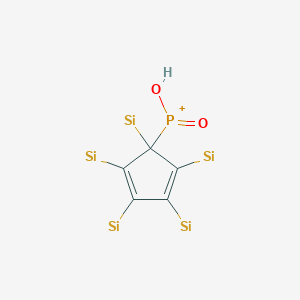

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
